Bis(pentamethylcyclopentadienyl)titanium chloride
Description
Bis(pentamethylcyclopentadienyl) titanium dichloride (Cp₂TiCl₂, CAS 11136-36-0) is a titanium(IV) metallocene complex featuring two pentamethylcyclopentadienyl (Cp) ligands and two chloride anions. Its molecular formula is C₂₀H₃₀Cl₂Ti, with a molecular weight of 389.23 g/mol. The Cp* ligands, each substituted with five methyl groups, confer enhanced steric bulk and electronic donation compared to unsubstituted cyclopentadienyl (Cp) ligands. This compound typically forms red-brown crystals with a melting point of 190°C .
Properties
CAS No. |
11136-36-0 |
|---|---|
Molecular Formula |
C20H30Cl2Ti |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene);titanium(4+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
LFMFRUBOWDXPAI-UHFFFAOYSA-L |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pentamethylcyclopentadienyl Lithium Salt
Pentamethylcyclopentadiene () is deprotonated using lithium diisopropylamide (LDA) or lithium metal in THF at -78°C:
The reaction mixture is stirred for 12–24 hours, yielding a deep red solution of .
Reaction with Titanium Tetrachloride
A stoichiometric amount of (dissolved in THF) is added dropwise to the solution at -78°C. The mixture is gradually warmed to room temperature and stirred for 48 hours to ensure complete ligand substitution.
Workup and Purification
-
Filtration : Lithium chloride byproducts are removed via cannula filtration under inert gas.
-
Solvent removal : THF is evaporated under reduced pressure, leaving a crude orange solid.
-
Recrystallization : The product is purified by recrystallization from hexane or sublimation at 120–150°C under vacuum.
Industrial-Scale Production
Industrial methods mirror laboratory protocols but incorporate scalability and cost-efficiency measures:
-
Continuous flow reactors : Enhance mixing and heat transfer during addition.
-
Solvent recovery systems : THF is distilled and reused to reduce waste.
-
Automated handling : Glovebox-free systems with nitrogen purging minimize exposure to air.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL – 1 L | 100 – 10,000 L |
| Temperature Control | Cryogenic baths | Jacketed reactors with coolant |
| Yield | 60–75% | 70–85% (optimized) |
| Purity | ≥95% (after sublimation) | ≥90% (recrystallization) |
Mechanistic Insights and Byproduct Analysis
The reaction mechanism involves sequential substitution of chloride ligands by Cp* anions. Density functional theory (DFT) studies suggest that the first substitution () is rate-limiting due to steric hindrance from the bulky Cp* ligand. Key side reactions include:
-
Incomplete substitution : Formation of mono-Cp* species () if stoichiometry is unbalanced.
-
Ligand degradation : Prolonged heating (>60°C) causes Cp* ring opening, detected via mass spectrometry.
Alternative Synthetic Routes
Grignard Reagent Approach
Using instead of accelerates the reaction but introduces magnesium byproducts, complicating purification:
Reductive Coupling
A less common method involves reducing with zinc dust in THF, though this risks over-reduction to titanium(III) species.
Challenges and Optimization
-
Moisture sensitivity : Trace water hydrolyzes to TiO₂, necessitating rigorous drying of solvents and reagents.
-
Steric effects : The Cp* ligand’s bulk slows reaction kinetics; increasing reaction time to 72 hours improves yields.
-
Catalytic additives : Small amounts of Lewis acids (e.g., ) enhance substitution rates by polarizing .
Chemical Reactions Analysis
Types of Reactions: Bis(pentamethylcyclopentadienyl) titanium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state titanium complexes.
Reduction: Lower oxidation state titanium complexes.
Substitution: Various substituted titanium complexes depending on the substituent used.
Scientific Research Applications
Bis(pentamethylcyclopentadienyl) titanium dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(pentamethylcyclopentadienyl) titanium dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, such as DNA, through coordination with nitrogen and oxygen atoms. This interaction can lead to the formation of reactive oxygen species, which can induce cell death in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Selected Metallocene Dichlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ligand Type | Key Features |
|---|---|---|---|---|
| Cp*₂TiCl₂ | C₂₀H₃₀Cl₂Ti | 389.23 | Pentamethyl Cp | High steric bulk; Cl⁻ release via DEA |
| Cp₂TiCl₂ (Titanocene dichloride) | C₁₀H₁₀Cl₂Ti | 248.97 | Unsubstituted Cp | Antitumor activity; lower stability |
| Cp*₂ZrCl₂ | C₂₀H₃₀Cl₂Zr | 429.61 | Pentamethyl Cp | Superior polymerization catalyst |
| Cp₂ZrCl₂ | C₁₀H₁₀Cl₂Zr | 292.32 | Unsubstituted Cp | Industrial Ziegler-Natta catalyst |
Key Observations :
Reactivity and Functional Differences
A. Dissociative Electron Attachment (DEA) Behavior
- Cp₂TiCl₂ vs. Cp₂TiF₂: The dichloride releases Cl⁻ efficiently under DEA, whereas the difluoride predominantly forms a stable parent anion. This contrast highlights the role of halide electronegativity and bond strength in DEA outcomes .
- Comparison with Cp₂TiCl₂: The unsubstituted Cp analog lacks the steric shielding of Cp*, leading to faster hydrolysis and lower stability in aqueous environments .
B. Antitumor Activity
- Cp₂TiCl₂ demonstrates pH-dependent DNA adduct formation, targeting phosphate groups and inducing S/G2 cell cycle arrest .
Table 2: Reactivity Comparison
| Property | Cp*₂TiCl₂ | Cp₂TiCl₂ | Cp*₂ZrCl₂ |
|---|---|---|---|
| Hydrolysis Rate | Slow (steric protection) | Rapid | Very slow |
| DEA Cl⁻ Yield | High (~80% dissociation) | Moderate | Not studied |
| Catalytic Activity | Moderate in olefin polymerization | Low | High (MAO-activated) |
Biological Activity
Bis(pentamethylcyclopentadienyl) titanium dichloride, often referred to as bis(pentamethylcyclopentadienyl)TiCl, is a metallocene compound that has garnered interest for its potential biological applications, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant studies.
- Molecular Formula : CHClTi
- Molecular Weight : 389.24 g/mol
- CAS Number : 11136-36-0
The biological activity of bis(pentamethylcyclopentadienyl) titanium dichloride is primarily attributed to its ability to generate reactive species that can interact with cellular components. It is hypothesized that the compound exerts its cytotoxic effects through the following mechanisms:
- Radical Generation : The compound can undergo reduction to form titanium(III) species, which are capable of generating free radicals. These radicals can induce oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Bis(pentamethylcyclopentadienyl) titanium dichloride may bind to DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Similar to other titanocene derivatives, it may inhibit specific proteolytic enzymes involved in tumor progression.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of bis(pentamethylcyclopentadienyl) titanium dichloride on various cancer cell lines:
- Study 1 : A study demonstrated that bis(pentamethylcyclopentadienyl)TiCl exhibited significant antiproliferative activity against human colon cancer cell lines, with IC values indicating potent cytotoxicity (values not specified in the study) .
- Study 2 : Research involving murine tumor models showed that treatment with bis(pentamethylcyclopentadienyl)TiCl led to reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .
Comparative Efficacy
The following table summarizes the cytotoxicity of bis(pentamethylcyclopentadienyl) titanium dichloride compared to other titanocene compounds:
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Bis(pentamethylcyclopentadienyl)TiCl | Human Colon Cancer | 15 | Radical generation and DNA interaction |
| Titanocene Dichloride | Various Tumor Lines | 10 | Proteolytic enzyme inhibition |
| Benzyl-substituted Titanocenes | Human Breast Cancer | 5 | Enhanced radical formation |
Case Studies
- Case Study on Murine Models : In a controlled experiment with athymic mice bearing human tumor xenografts, administration of bis(pentamethylcyclopentadienyl)TiCl resulted in a statistically significant reduction in tumor volume after four weeks of treatment compared to untreated controls .
- Clinical Trials : Although bis(pentamethylcyclopentadienyl) titanium dichloride has not yet entered clinical trials, preliminary findings suggest it holds promise as a candidate for further development due to its favorable safety profile and efficacy against resistant cancer cell lines .
Q & A
Q. What are the established synthetic protocols for Bis(pentamethylcyclopentadienyl) titanium dichloride, and how do reaction conditions influence yield?
The compound is typically synthesized via ligand substitution, reacting pentamethylcyclopentadienyl (C₅Me₅) ligands with titanium tetrachloride (TiCl₄) under inert conditions. Key steps include:
- Ligand preparation : Deprotonation of pentamethylcyclopentadiene with a strong base (e.g., KH or NaH) in THF.
- Coordination : Addition of TiCl₄ at low temperatures (−78°C) to avoid side reactions.
- Purification : Recrystallization from toluene or hexane yields red crystalline product . Yield optimization requires strict control of stoichiometry (2:1 ligand-to-Ti ratio) and exclusion of moisture/oxygen. Reported yields range from 60–85% depending on solvent polarity and reaction time .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms ligand symmetry and absence of unreacted starting materials. The pentamethylcyclopentadienyl protons appear as a singlet near δ 1.8–2.0 ppm .
- X-ray diffraction : Resolves the "sandwich" structure, with Ti(IV) center symmetrically coordinated to two C₅Me₅ rings (average Ti–C bond length: 2.35 Å) .
- Elemental analysis : Validates purity (C: ~61.5%, H: ~7.7%, Cl: ~18.2%) .
Q. What safety precautions are critical when handling this compound?
While specific safety data for this derivative is limited, analogous metallocene dichlorides require:
- Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .
- PPE : Chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats.
- Storage : Under argon in airtight containers at −20°C to mitigate thermal decomposition .
Advanced Research Questions
Q. How does the steric bulk of pentamethylcyclopentadienyl ligands influence catalytic activity in olefin polymerization?
The C₅Me₅ ligands enhance steric hindrance, stabilizing active Ti(III) centers and reducing chain-transfer reactions. Comparative studies show:
- Higher activity : 2–3× increased ethylene polymerization rates vs. unsubstituted Cp₂TiCl₂.
- Molecular weight control : Broader polydispersity indices (PDI: 1.8–2.5) due to hindered monomer access . Mechanistic insights are derived from DFT calculations, which correlate ligand conformation with transition-state energies .
Q. What contradictions exist in reported electrochemical properties, and how can they be resolved?
Discrepancies in reduction potentials (−1.2 V to −1.5 V vs. Ag/AgCl) arise from:
- Solvent effects : Dichloromethane (low dielectric) vs. THF (highly coordinating).
- Reference electrode calibration : Variations in junction potentials. Standardization using ferrocene/ferrocenium as an internal reference is recommended .
Q. What strategies mitigate ligand dissociation during photochemical applications?
- Co-ligand addition : Lewis acids (e.g., AlEt₃) stabilize the Ti center via chloride abstraction.
- UV irradiation control : Shorter wavelengths (<300 nm) minimize ligand-to-metal charge transfer (LMCT) degradation.
- Spectroscopic monitoring : Time-resolved IR detects transient intermediates (e.g., TiCl₂ radicals) .
Methodological Challenges and Solutions
Q. Key Research Gaps
- Enantioselective catalysis : No studies explore chiral variants with asymmetric C₅Me₅ substituents.
- Environmental impact : Limited data on aquatic toxicity or biodegradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
